molecular formula C12H9F3N2O2 B2489455 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid CAS No. 187998-42-1

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2489455
CAS No.: 187998-42-1
M. Wt: 270.211
InChI Key: BRPWJZSTHIHDDV-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid (molecular formula: C₁₂H₉F₃N₂O₂) is a pyrazole derivative characterized by a trifluoromethyl-substituted phenyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring . The trifluoromethyl group enhances electron-withdrawing properties, while the carboxylic acid contributes to hydrogen bonding and solubility.

Properties

IUPAC Name

5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(11(18)19)6-16-17(7)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPWJZSTHIHDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 5-methyl-1H-pyrazole.

    Condensation Reaction: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 4-(trifluoromethyl)phenylhydrazine.

    Cyclization: The phenylhydrazine derivative undergoes cyclization with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group and the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid derivatives with additional carboxyl or keto groups.

    Reduction: Formation of alcohol or aldehyde derivatives of the original compound.

    Substitution: Introduction of various substituents on the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism by which 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituent positions, electronic properties, and functional groups. Key differences are summarized in Table 1 .

Substituent Positional Isomerism

  • 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ():

    • Shares the same molecular formula (C₁₂H₉F₃N₂O₂) but differs in substituent arrangement: the trifluoromethyl group is on the pyrazole ring (position 5), while a methylphenyl group is at position 1.
    • The para-methylphenyl substituent may reduce steric hindrance compared to the target compound’s bulkier 4-(trifluoromethyl)phenyl group. This could influence binding affinity in biological systems or crystallization behavior .
  • 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ():

    • A positional isomer with the trifluoromethylphenyl group at the meta position (3-position) of the phenyl ring.
    • Para-substitution (as in the target compound) often enhances electronic effects due to symmetric charge distribution, whereas meta-substitution may alter dipole moments and intermolecular interactions .

Electronic and Steric Effects

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (): Replaces trifluoromethyl with chlorine atoms, which are less electron-withdrawing.
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ():

    • The trifluoromethyl group is directly attached to the pyrazole ring (position 3) instead of a phenyl substituent. This configuration may enhance metabolic stability but reduce π-π stacking interactions in supramolecular assemblies .

Functional Group Variations

  • 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ():

    • Substitutes the methyl group at position 1 with an ethyl group. Increased alkyl chain length enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
  • 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (): Features two phenyl groups (positions 1 and 3) instead of trifluoromethylphenyl.

Physicochemical Properties

  • Trifluoromethyl groups generally lower melting points compared to chlorinated analogs due to reduced crystallinity .
  • Solubility :

    • Carboxylic acid groups enhance water solubility via ionization. However, the trifluoromethylphenyl group in the target compound may counteract this by increasing hydrophobicity relative to analogs with smaller substituents (e.g., methyl or chlorine) .

Table 1: Structural and Electronic Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Substituents (Pyrazole Positions) Key Features
5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid (Target) C₁₂H₉F₃N₂O₂ 1: 4-(CF₃)Ph; 4: COOH; 5: CH₃ Para-CF₃ enhances electron withdrawal; balanced steric/electronic effects .
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₁₂H₉F₃N₂O₂ 1: 4-CH₃Ph; 4: COOH; 5: CF₃ CF₃ on pyrazole may increase metabolic susceptibility .
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid C₁₂H₉F₃N₂O₂ 1: 3-(CF₃)Ph; 4: COOH; 5: CH₃ Meta-CF₃ alters electronic distribution vs. para isomer .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid C₁₇H₁₁Cl₃N₂O₂ 1: 2,4-Cl₂Ph; 3: COOH; 4: CH₃; 5: 4-ClPh Chlorine substituents increase hydrophobicity and steric hindrance .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₆H₅F₃N₂O₂ 1: CH₃; 3: CF₃; 4: COOH Compact structure with direct CF₃ on pyrazole; high electronegativity .

Biological Activity

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this pyrazole derivative.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methyl group and a trifluoromethylphenyl group, contributing to its unique chemical properties. The synthesis typically involves the reaction of 4-(trifluoromethyl)phenyl hydrazine with suitable carboxylic acid derivatives under acidic or basic conditions. The following table summarizes the key synthetic routes:

Reagents Conditions Yield
4-(Trifluoromethyl)phenyl hydrazine + Methyl acetoacetateAcidic medium, reflux75%
5-Methyl-1H-pyrazole + Acetic anhydrideBasic conditions, room temperature80%

Anticancer Properties

Research has demonstrated that pyrazole derivatives exhibit notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : IC50 values ranged from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 μM.

These findings suggest that the compound may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Microtubule Disruption : It inhibits microtubule assembly, which is crucial for cell division.
  • Caspase Activation : Induces apoptosis through caspase pathway activation.
  • Targeting Cancer-related Proteins : It has been shown to inhibit various targets such as topoisomerase II and EGFR, which are critical in cancer cell proliferation .

Other Biological Activities

In addition to its anticancer properties, pyrazole derivatives like this compound have been investigated for other biological activities:

  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary data suggest efficacy against certain bacterial strains, although further studies are needed to confirm these effects .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Study : A recent clinical trial involving compounds similar to this compound showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Liver Cancer Treatment : Another study reported that patients receiving treatment with pyrazole derivatives experienced improved liver function tests and reduced tumor markers.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves a cyclocondensation reaction of ethyl acetoacetate with substituted hydrazines, followed by hydrolysis. For example, analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis to yield the carboxylic acid derivative . Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to accommodate the electron-withdrawing trifluoromethyl group on the phenyl ring, which may affect reaction kinetics and regioselectivity.

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Determines precise bond lengths, angles, and packing motifs. For example, monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 13.192 Å, β = 102.42°) are reported for structurally related pyrazole-carboxylic acids .
  • Spectroscopy: FT-IR confirms carboxylic acid O-H (~2500–3300 cm⁻¹) and C=O (~1680–1720 cm⁻¹) stretches. NMR (¹H/¹³C) identifies substituent effects, such as deshielding of protons near the trifluoromethyl group .

Q. What computational methods are used to predict electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies reveal electron-deficient regions near the trifluoromethyl group, influencing reactivity and non-covalent interactions .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence the compound’s biological activity and binding affinity?

The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Its strong electron-withdrawing effect modulates the electronic environment of the pyrazole ring, potentially increasing affinity for targets like enzymes or receptors. Comparative studies with non-fluorinated analogs (e.g., 1-phenyl derivatives) show reduced IC₅₀ values in bioassays, suggesting critical roles in target engagement .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

Challenges include:

  • Disorder in the trifluoromethyl group: Resolved using anisotropic displacement parameters and restraints during refinement.
  • Twinned crystals: Addressed with SHELXL’s TWIN/BASF commands for data integration .
  • Weak diffraction: High-intensity synchrotron radiation improves data quality for low-symmetry crystals .

Q. How can conflicting spectral or crystallographic data be reconciled in structure-activity studies?

Discrepancies may arise from polymorphism or solvent-dependent conformers. Strategies include:

  • Multi-technique validation: Cross-validate SCXRD with solid-state NMR or PXRD to confirm phase purity.
  • DFT-based conformational analysis: Compare computed and experimental spectra to identify dominant conformers .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising activity?

  • Salt formation: React with sodium/potassium hydroxide to generate carboxylate salts.
  • Co-crystallization: Use co-formers like nicotinamide to enhance aqueous solubility.
  • Prodrug derivatization: Esterify the carboxylic acid (e.g., ethyl ester) for improved cellular uptake, followed by enzymatic hydrolysis .

Methodological Insights

Q. What experimental protocols are recommended for regioselective N-alkylation of the pyrazole ring?

Use cesium carbonate as a base in polar aprotic solvents (e.g., acetonitrile) to deprotonate the pyrazole N-H. React with alkyl halides (e.g., benzyl bromide) at room temperature, monitoring regioselectivity via LC-MS or ¹H NMR .

Q. How are high-throughput screening (HTS) assays designed to evaluate this compound’s bioactivity?

  • Target-based assays: Use fluorescence polarization for enzyme inhibition (e.g., kinases) or SPR for binding affinity.
  • Cell-based assays: Employ luciferase reporters (e.g., NF-κB activation) in inflammatory or cancer models.
  • Counter-screening: Test against off-targets (e.g., CYP450 isoforms) to assess selectivity .

Q. What analytical workflows validate purity and stability under storage conditions?

  • HPLC-MS: Monitor degradation products (e.g., decarboxylation) using C18 columns and 0.1% formic acid in water/acetonitrile gradients.
  • Accelerated stability studies: Store at 40°C/75% RH for 4 weeks; analyze changes via DSC/TGA .

Tables

Table 1. Key Crystallographic Parameters for Pyrazole-Carboxylic Acid Analogs

ParameterValue (Example)Source
Crystal systemMonoclinic (P2/c)
Unit cell volume (ų)3409.1
R factor0.072
Z8

Table 2. Comparative Reactivity of Substituents in Pyrazole Synthesis

SubstituentReaction Yield (%)Notes
-CF₃ (Electron-withdrawing)65–78Slower kinetics due to deactivation
-OCH₃ (Electron-donating)82–90Faster cyclization

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